molecular formula C24H28N2O2S2 B2676327 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946305-11-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2676327
CAS RN: 946305-11-9
M. Wt: 440.62
InChI Key: HQTVWZPLGRCIAJ-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential as a pharmaceutical agent. It was first synthesized in 2001 by scientists at Bayer AG, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • A concise synthesis method for creating stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines has been reported. This method involves the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salt, showing moderate to excellent yields. The process is notable for its high levels of regio- and diastereoselectivity, which can be influenced by the choice of base and solvent, highlighting its potential for synthesizing complex heterocyclic structures that may include the compound of interest (Matlock et al., 2015).

Bioconversion and Metabolite Characterization

  • The biocatalytic system using Actinoplanes missouriensis has been demonstrated to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance (NMR) spectroscopy, indicating that similar methodologies could potentially be applied for the detailed study and utilization of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide metabolites (Zmijewski et al., 2006).

Chemical Stability and Reactivity

  • The photochemistry of sulfoximines, which are structurally similar to sulfonamides, has been explored, highlighting the role of reactive intermediates like nitrenes in the synthesis and degradation of these compounds. Such studies suggest avenues for investigating the photochemical behavior and stability of sulfonamide-based compounds under various conditions (Isor et al., 2021).

Antiviral Activity

  • The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for antiviral activity against tobacco mosaic virus were conducted. Although this study does not directly involve N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, it illustrates the potential for sulfonamide derivatives to possess antiviral properties, suggesting an area for further research (Chen et al., 2010).

Environmental Impact of Sulfonamides

  • Research on the biodegradation and environmental uptake of sulfluramid, a pesticide containing an ethyl perfluorooctane sulfonamide, indicates that sulfonamide compounds can undergo transformation in the environment, leading to the formation of perfluorinated substances. This highlights the importance of studying the environmental fate and impact of sulfonamide compounds, including the one of interest (Zabaleta et al., 2018).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S2/c27-30(28,23-12-10-21(11-13-23)20-8-4-3-5-9-20)25-18-24(22-14-17-29-19-22)26-15-6-1-2-7-16-26/h3-5,8-14,17,19,24-25H,1-2,6-7,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTVWZPLGRCIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

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